molecular formula C10H11BrCl2N2 B2771088 (7-Bromoquinolin-6-yl)methanamine dihydrochloride CAS No. 1423025-39-1

(7-Bromoquinolin-6-yl)methanamine dihydrochloride

Cat. No.: B2771088
CAS No.: 1423025-39-1
M. Wt: 310.02
InChI Key: XAMKRYSLQVBTGT-UHFFFAOYSA-N
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Description

(7-Bromoquinolin-6-yl)methanamine dihydrochloride is a functionalized quinoline derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Although the specific biological data for this compound is not reported in the literature, its core structure is closely related to potent 2-aminoquinoline-based inhibitors of neuronal Nitric Oxide Synzyme (nNOS), a key target for investigating therapeutic interventions in neurodegenerative disorders such as Alzheimer's and Parkinson's disease . In these analogues, the 7-bromo substituent on the quinoline ring is a critical handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize drug-like properties . The aminomethyl group at the 6-position provides a versatile point for conjugation or for introducing additional pharmacophores aimed at enhancing potency and selectivity. The dihydrochloride salt form improves the compound's aqueous solubility, facilitating its use in biological assays. Research into similar quinoline scaffolds has demonstrated their significant potential as kinase inhibitors for anticancer research and as key components in the synthesis of more complex active pharmaceutical ingredients (APIs) . This compound is presented exclusively as a building block for the creation of novel molecules for rigorous scientific investigation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-bromoquinolin-6-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.2ClH/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12;;/h1-5H,6,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMKRYSLQVBTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Br)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromoquinolin-6-yl)methanamine dihydrochloride typically involves the bromination of quinoline derivatives followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and subsequent treatment with amine sources under controlled temperatures and pH conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (7-Bromoquinolin-6-yl)methanamine dihydrochloride can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoline derivatives with amine functionalities.

    Substitution: Substituted quinoline derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that (7-bromoquinolin-6-yl)methanamine dihydrochloride exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including colon cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties
The compound has also been shown to reduce the production of inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases, where modulation of immune responses is crucial. Future studies could explore its efficacy in vivo and its mechanism of action in inflammatory pathways.

Antimicrobial Effects
this compound has demonstrated antimicrobial activity against a range of bacteria and fungi. This property positions it as a potential lead compound for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern.

Materials Science

Synthesis of Luminescent Materials
The compound can serve as a precursor for synthesizing luminescent materials and dyes. Its structural characteristics are conducive to modifications that enhance photophysical properties, which are essential in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors .

Development of New Materials
In materials science, this compound can be utilized to create novel materials with specific electronic properties. This includes potential applications in the development of sensors and other electronic devices due to its ability to form stable complexes with various metal ions .

Biochemical Research

Probing Biological Processes
The compound can act as a probe in biochemical studies aimed at understanding cellular signaling pathways and enzyme activities. Its ability to interact with biological macromolecules makes it valuable for studying protein-ligand interactions and cellular mechanisms .

Drug Development and Structure-Activity Relationships (SAR)
Ongoing research into the structure-activity relationships of this compound derivatives could lead to the identification of more potent analogs with enhanced biological activities. This involves systematic modifications to the compound's structure to optimize its pharmacological properties while minimizing toxicity .

Case Studies

Study Focus Findings Implications
Antitumor ActivityInhibition of colon cancer cell growthPotential for new cancer therapies
Anti-inflammatory EffectsReduction of cytokine productionPossible treatment for inflammatory diseases
Antimicrobial ActivityEfficacy against various pathogensDevelopment of new antimicrobial agents

Current State of Research

The current body of research on this compound is still emerging, with limited comprehensive studies available. However, findings indicate promising avenues for future exploration, particularly in drug development and material sciences. Future research should focus on:

  • Expanding synthetic methodologies to improve yield and purity.
  • Conducting detailed pharmacokinetic studies.
  • Investigating potential toxicological effects to ensure safety in applications.

Mechanism of Action

The mechanism of action of (7-Bromoquinolin-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (7-Bromoquinolin-6-yl)methanamine dihydrochloride with structurally related quinoline derivatives and other halogenated amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form CAS/Reference
This compound C10H12BrCl2N2 310.04 Br (C7), -CH2NH2 (C6) Dihydrochloride Referenced in
7,8-Dichloroquinolin-2-amine C9H6Cl2N2 217.07 Cl (C7, C8), -NH2 (C2) Free base Listed in
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride C10H12Cl3N3 296.59 Cl (C2), imidazole (C6), -CH2NH2 Dihydrochloride 1909319-89-6
1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine dihydrochloride C12H9N3 235.71 Thiadiazole, isopropyl group Dihydrochloride EN300-754201
(6-Bromo-chroman-3-yl)-methylamine hydrochloride C10H13BrClNO 278.57 Br (C6), chroman core, -CH2NH2 Hydrochloride 885271-62-5

Key Observations

Substituent Effects: The bromine atom in this compound increases steric bulk and lipophilicity compared to chloro or fluoro analogs (e.g., 7,8-dichloroquinolin-2-amine). Bromine’s electron-withdrawing nature may also influence electronic interactions in target binding . The methanamine group at position 6 provides a primary amine for salt formation or covalent modification, distinguishing it from compounds like 7,8-difluoro-3-nitroquinolin-4-ol (), which lacks a basic side chain.

Salt Form and Solubility :

  • Dihydrochloride salts (e.g., the target compound and [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride) generally exhibit higher aqueous solubility than free bases, enhancing bioavailability for in vitro studies .

Biological Activity

(7-Bromoquinolin-6-yl)methanamine dihydrochloride is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. Understanding its biological activity involves exploring its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against various pathogens and cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects:

  • Antimicrobial Activity : It exhibits antimicrobial properties by inhibiting enzymes involved in microbial growth, affecting the viability of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
  • Anticancer Properties : The compound has been shown to modulate pathways involved in cell proliferation. It may inhibit certain enzymes linked to cancer cell growth, thereby exhibiting potential anticancer effects .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary of findings from relevant research:

Activity Target Organisms/Cells Inhibition Zone/MIC (mg/mL) Reference
AntimicrobialPseudomonas aeruginosa22 mm (compared to 24 mm standard)
Klebsiella pneumoniae25 mm (compared to 27 mm standard)
AnticancerHeLa CellsIC50: 10–30 µM
MCF-7 CellsIC50: 5–19 µM
A549 CellsIC50: 10–38 µM

Structure-Activity Relationships (SAR)

The SAR studies indicate that the bromine substitution pattern on the quinoline ring significantly influences the compound's reactivity and biological activity. Variations in the position of the bromine atom can alter its interaction with biological targets, impacting both stability and efficacy .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals distinct differences in biological activity:

Compound Unique Feature Biological Activity
(6-Bromoquinolin-7-yl)methanamine dihydrochlorideDifferent bromine positionVaries in antimicrobial potency
(8-Bromoquinolin-5-yl)methanamine dihydrochlorideAltered chemical structureExhibits different anticancer effects
(7-Chloroquinolin-6-yl)methanamine dihydrochlorideChlorine instead of brominePotentially lower activity against certain pathogens

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : In a study involving multiple bacterial strains, derivatives of this compound demonstrated significant inhibition against resistant strains like MRSA, showcasing its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Activity : A series of synthesized derivatives were tested against various cancer cell lines, revealing that many exhibited higher potency than traditional chemotherapeutics like cisplatin, particularly against ovarian and breast cancer cells .

Q & A

Q. What are the recommended synthetic routes for (7-Bromoquinolin-6-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves bromination of quinoline derivatives followed by functionalization of the amine group. A common approach includes:

  • Step 1: Bromination at position 7 of the quinoline ring using a brominating agent (e.g., NBS or HBr/H₂O₂) under controlled temperature (60–80°C) .
  • Step 2: Introduction of the methanamine group via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., THF) and inert atmospheres .
  • Step 3: Salt formation with HCl to yield the dihydrochloride form, optimized at pH 2–3 .
    Key variables: Higher bromination temperatures (>80°C) may lead to over-bromination, reducing purity. Solvent polarity affects reaction rates and byproduct formation .

Q. How is the molecular structure of this compound characterized?

Structural elucidation combines:

  • NMR spectroscopy: 1^1H and 13^13C NMR identify the bromine position (7-C) and amine protons (δ 3.2–3.5 ppm for -CH₂NH₂) .
  • X-ray crystallography: Confirms the planar quinoline ring and dihydrochloride salt formation via H-bonding networks .
  • Mass spectrometry: Molecular ion peaks at m/z 257 (free base) and 330 (dihydrochloride) align with theoretical values .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard classification: GHS Category 2 (acute toxicity, skin irritation) .
  • PPE requirements: Nitrile gloves, lab coats, and fume hoods for powder handling .
  • Decontamination: Use 10% sodium bicarbonate for spills to neutralize HCl residues .
  • Storage: Airtight containers in desiccators at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?

Discrepancies often arise due to:

  • Substitution pattern: Bromine at position 7 vs. other positions (e.g., 6 or 8) alters steric and electronic interactions with targets .
  • Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. saline) affect bioavailability .
    Methodological solution:
    • Standardize assays using WHO-recommended cell lines.
    • Validate activity via orthogonal methods (e.g., SPR for binding affinity and cellular viability assays) .

Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., kinases)?

  • Structural modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to enhance hydrogen bonding with kinase ATP pockets .
  • Co-crystallization studies: Resolve target-ligand complexes to identify critical binding residues (e.g., Asp86 in EGFR kinase) .
  • Computational docking: Use Schrödinger Suite or AutoDock to predict binding modes and prioritize derivatives for synthesis .

Q. How does the dihydrochloride form influence solubility and pharmacokinetics compared to the free base?

  • Solubility: The dihydrochloride salt increases aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for free base) due to ionic dissociation .
  • Bioavailability: Enhanced solubility improves Cmax (1.5-fold in rat models) but may reduce membrane permeability .
  • Stability: The salt form is less prone to oxidation but requires pH-controlled formulations to prevent HCl liberation .

Q. What analytical methods validate purity in batch-to-batch reproducibility?

  • HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min). Purity >98% is confirmed by a single peak at 254 nm .
  • Elemental analysis: Match experimental vs. theoretical values for C, H, N, and Cl (e.g., Cl%: 21.4 theoretical vs. 21.2 observed) .
  • Karl Fischer titration: Ensure water content <0.5% to prevent hydrolysis .

Q. How can computational modeling predict metabolite pathways for this compound?

  • In silico tools: Use GLORY or ADMET Predictor to identify Phase I metabolites (e.g., oxidative debromination) and Phase II conjugates (e.g., glucuronidation) .
  • Density Functional Theory (DFT): Calculate activation energies for bromine displacement reactions, guiding stability assessments .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Challenge: Low yields (<40%) in the final amination step due to steric hindrance .
  • Solutions:
    • Use microwave-assisted synthesis to reduce reaction time and improve yields .
    • Employ flow chemistry for precise control of HCl addition during salt formation .

Q. How does the compound’s reactivity compare to analogs with different halogen substitutions (e.g., Cl or I)?

  • Electrophilicity: Bromine’s intermediate electronegativity balances reactivity (Br > Cl in nucleophilic aromatic substitution) .
  • Biological half-life: Bromine’s larger atomic radius increases metabolic stability vs. chlorine analogs (t1/2: 6 h vs. 3.5 h) .
  • Synthetic cost: Bromine is more cost-effective than iodine for large-scale reactions .

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